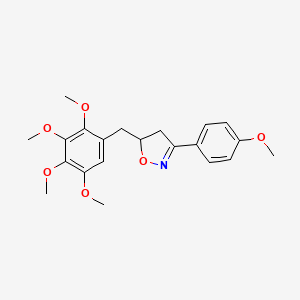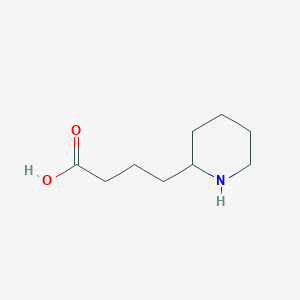![molecular formula C9H9NO4 B7817190 N-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B7817190.png)
N-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17206 g/mol. This compound is characterized by its unique structure, which includes a methoxy group and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine typically involves the reaction of 7-methoxy-1,3-benzodioxol-5-ylmethanol with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Research has investigated its potential as an anticancer agent and its effects on various cellular pathways.
Industry: It may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and its potential therapeutic applications.
Comparison with Similar Compounds
N-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine is structurally similar to other compounds such as N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine and (7-Methoxy-1,3-benzodioxol-5-yl)methanol. its unique methoxy group and benzodioxole ring contribute to its distinct chemical properties and potential applications. These differences highlight its uniqueness and potential advantages over similar compounds.
Properties
IUPAC Name |
(NE)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-12-7-2-6(4-10-11)3-8-9(7)14-5-13-8/h2-4,11H,5H2,1H3/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCBBCXOXMEZDJ-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
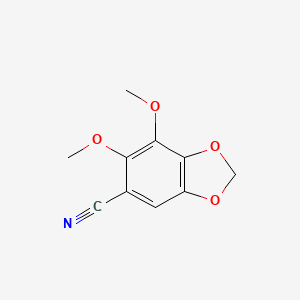
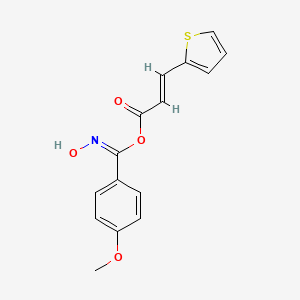
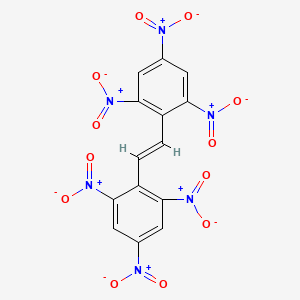
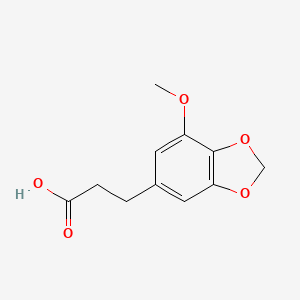
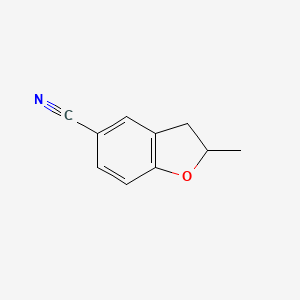
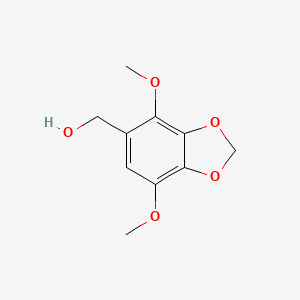
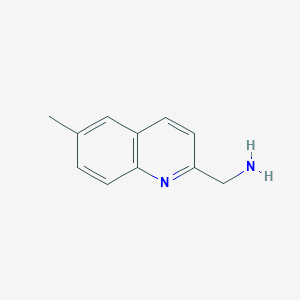
![methyl 2-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B7817167.png)
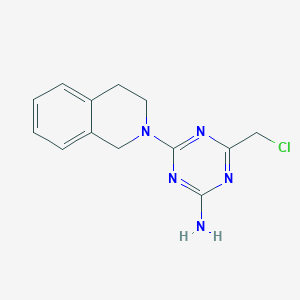
![1-[(6-chloropyridin-3-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7817177.png)
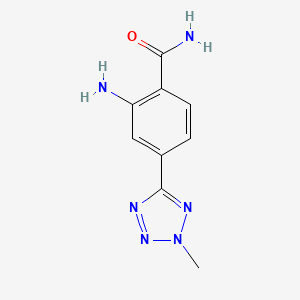
![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B7817188.png)
